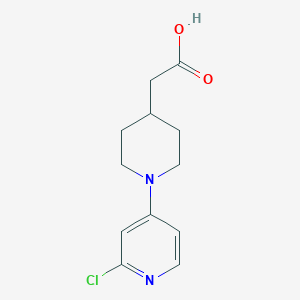

2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid

CAS No.: 2097997-39-0

Cat. No.: VC3213647

Molecular Formula: C12H15ClN2O2

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097997-39-0 |

|---|---|

| Molecular Formula | C12H15ClN2O2 |

| Molecular Weight | 254.71 g/mol |

| IUPAC Name | 2-[1-(2-chloropyridin-4-yl)piperidin-4-yl]acetic acid |

| Standard InChI | InChI=1S/C12H15ClN2O2/c13-11-8-10(1-4-14-11)15-5-2-9(3-6-15)7-12(16)17/h1,4,8-9H,2-3,5-7H2,(H,16,17) |

| Standard InChI Key | YMTXNOARFQELRZ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CC(=O)O)C2=CC(=NC=C2)Cl |

| Canonical SMILES | C1CN(CCC1CC(=O)O)C2=CC(=NC=C2)Cl |

Introduction

Structural Characterization

Chemical Identity and Structure

2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid combines several pharmacologically relevant structural features. Based on its chemical name, we can identify the following structural elements:

-

A 2-chloropyridine ring connected at position 4 to the nitrogen of a piperidine ring

-

A piperidine ring with substituents at positions 1 and 4

-

An acetic acid group (CH₂COOH) attached to position 4 of the piperidine ring

This arrangement creates a molecule with both basic (pyridine nitrogen) and acidic (carboxylic acid) functional groups, suggesting amphoteric properties.

Structural Comparison with Related Compounds

Several structurally related compounds appear in the search results that help contextualize the properties of 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid:

Predicted Physical and Chemical Properties

Molecular Properties

Based on the molecule's structure and comparison with related compounds, the following properties can be predicted:

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | Derived from structure |

| Molecular Weight | Approximately 254-256 g/mol | Calculated from molecular formula |

| Hydrogen Bond Donors | 1 (carboxylic acid OH) | Based on functional groups present |

| Hydrogen Bond Acceptors | 4 (pyridine N, piperidine N, carboxyl C=O and O-H) | Based on functional groups present |

| Rotatable Bonds | Approximately 3-4 | Estimated from structure |

Solubility and Partition Coefficient

The compound likely exhibits amphiphilic properties due to its polar carboxylic acid group and more lipophilic aromatic and aliphatic regions:

-

Water solubility: Modest, likely enhanced at basic pH due to carboxylic acid deprotonation

-

Organic solvent solubility: Good solubility expected in polar organic solvents like methanol and ethanol

-

Predicted LogP: Approximately 1.5-2.5, similar to related compounds such as (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone which has an XLogP3-AA value of 2.1

Analytical Characterization Methods

Spectroscopic Identification

For the characterization of 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid, several analytical techniques would be valuable:

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Key Signals |

|---|---|

| ¹H NMR | Aromatic protons (7-8 ppm), piperidine ring protons (1.5-3.5 ppm), methylene protons adjacent to carboxyl (2.3-2.5 ppm), carboxylic acid proton (10-12 ppm) |

| ¹³C NMR | Carbonyl carbon (~175 ppm), aromatic carbons (120-150 ppm), piperidine carbons (25-55 ppm), methylene carbon adjacent to carboxyl (~40 ppm) |

Mass Spectrometry

Mass spectrometry would be expected to show:

-

Molecular ion peak corresponding to the molecular weight

-

Characteristic fragmentation patterns showing loss of the acetic acid group

-

Isotope pattern characteristic of chlorine-containing compounds (M and M+2 peaks)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be the method of choice for analysis and purification, with typical conditions:

-

Reverse-phase column (C18)

-

Mobile phase: gradient of acetonitrile/water with 0.1% formic acid

-

Detection: UV at approximately 254-280 nm

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume